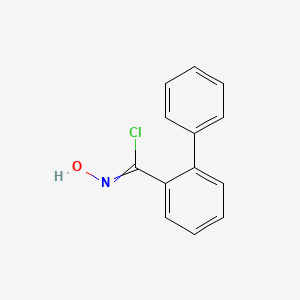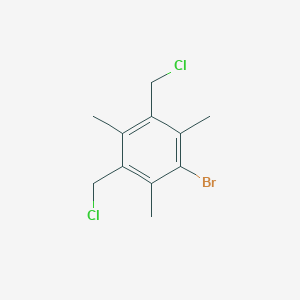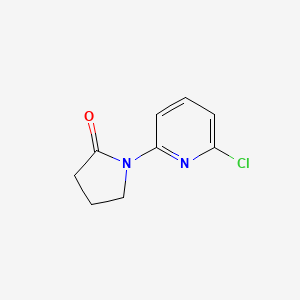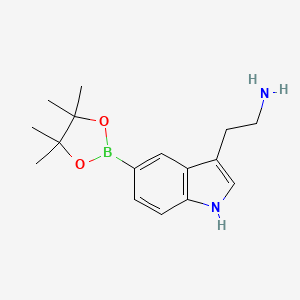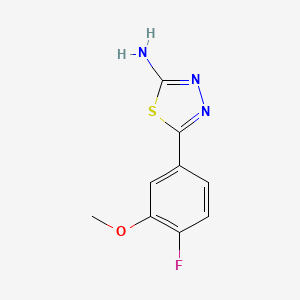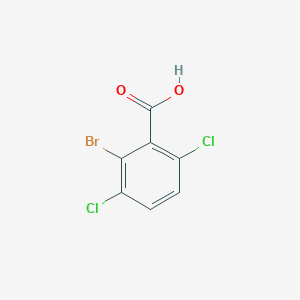
2-Bromo-3,6-dichlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,6-dichlorobenzoic acid is an aromatic carboxylic acid derivative with the molecular formula C7H3BrCl2O2. This compound features a benzene ring substituted with bromine and chlorine atoms at the 2nd, 3rd, and 6th positions, respectively, and a carboxylic acid group at the 1st position. It is a white to off-white crystalline solid, commonly used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,6-dichlorobenzoic acid typically involves the chlorination of 2-bromobenzoic acid. The process can be carried out under the following conditions:
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3,6-dichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce carboxylates and alcohols, respectively .
Aplicaciones Científicas De Investigación
2-Bromo-3,6-dichlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,6-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents on the benzene ring influence its reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds and participate in various chemical reactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
- 2-Bromo-3,5-dichlorobenzoic acid
- 2,4-Dichlorobenzoic acid
- 3,6-Dichlorosalicylic acid
Comparison: 2-Bromo-3,6-dichlorobenzoic acid is unique due to its specific substitution pattern on the benzene ring. The presence of bromine and chlorine atoms at the 2nd, 3rd, and 6th positions imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 2-Bromo-3,5-dichlorobenzoic acid has a different substitution pattern, leading to variations in its chemical behavior and applications .
Propiedades
Fórmula molecular |
C7H3BrCl2O2 |
|---|---|
Peso molecular |
269.90 g/mol |
Nombre IUPAC |
2-bromo-3,6-dichlorobenzoic acid |
InChI |
InChI=1S/C7H3BrCl2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) |
Clave InChI |
KFLUTCAOJQCWQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)C(=O)O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



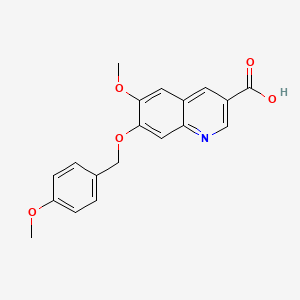
![6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one](/img/structure/B13697863.png)
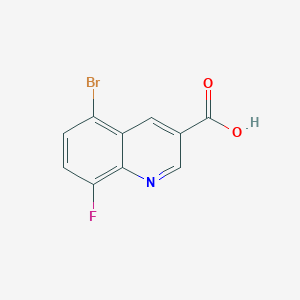

![N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide](/img/structure/B13697879.png)
